N,N-Dimethylhexadecanamide

Description

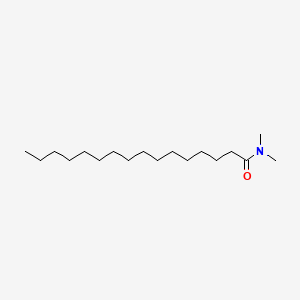

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(2)3/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYBMZNFJUBBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063222 | |

| Record name | Hexadecanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3886-91-7 | |

| Record name | N,N-Dimethylhexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylhexadecan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Pathways of N,n Dimethylhexadecanamide

Synthetic Methodologies for Amide Formation

The creation of the amide bond in N,N-Dimethylhexadecanamide can be achieved through several synthetic routes. These methods primarily involve the reaction of a carboxylic acid derivative with an amine.

Acyl Chloride and Amine Reactions

A prevalent and efficient method for synthesizing this compound involves the reaction of palmitoyl (B13399708) chloride, an acyl chloride, with dimethylamine (B145610). vaia.comlibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is a type of nucleophilic acyl substitution. vaia.com

The process begins with the conversion of palmitic acid into the more reactive palmitoyl chloride. This is typically accomplished using a reagent like thionyl chloride (SOCl₂). vaia.com The subsequent reaction of palmitoyl chloride with dimethylamine proceeds readily, often in an inert solvent, to yield this compound and hydrogen chloride. vaia.comdocbrown.info Due to the formation of hydrochloric acid, a base is often added to neutralize it, driving the reaction to completion. In many cases, an excess of the amine itself can serve as the base. libretexts.org

This method is highly effective for producing tertiary amides and offers high yields due to the non-reversible nature of the reaction. docbrown.info

Table 1: Reaction components for the synthesis of this compound via acyl chloride.

| Reactant 1 | Reactant 2 | Product |

| Palmitoyl chloride | Dimethylamine | This compound |

| Source: vaia.comnih.gov |

Condensation Reactions under Hydrothermal Conditions

Hydrothermal synthesis presents an alternative route for the formation of amides, including N,N-dimethylated forms. researchgate.net These reactions occur in water at elevated temperatures and pressures. nih.gov Studies have shown that the hydrous pyrolysis of certain organic compounds can lead to the formation of various amides. For instance, the reaction of n-hexadecanamide with ammonium (B1175870) bicarbonate under hydrothermal conditions has been shown to produce N-methylhexadecanamide, indicating that methylation and amide formation can occur in such environments. researchgate.net While direct synthesis of this compound via this method from simple precursors is less commonly detailed, the formation of N,N-dimethylalkyl amides has been observed in hydrothermal synthesis experiments involving oxalic acid and ammonium bicarbonate solutions. researchgate.net

These findings suggest that the fundamental condensation reactions that form amide bonds are feasible under hydrothermal conditions, offering a potentially environmentally benign synthetic pathway. researchgate.net

Nucleophilic Catalysis in Amide Synthesis

Nucleophilic catalysis can significantly enhance the rate of amide bond formation. This process involves the use of a nucleophilic catalyst that reacts with the carboxylic acid or its derivative to form a more reactive intermediate. csbsju.edu This intermediate is then more susceptible to attack by the amine.

Common nucleophilic catalysts include amines and N-heterocyclic carbenes (NHCs). csbsju.edunih.gov For instance, a nucleophilic catalyst can activate a carboxylic acid, which then readily reacts with dimethylamine to form this compound. While specific examples detailing the use of nucleophilic catalysts for the direct synthesis of this compound are not extensively documented in the provided search results, the general principles apply. The catalyst essentially provides an alternative, lower-energy reaction pathway. csbsju.edu N-heterocyclic olefins (NHOs) are another class of compounds that exhibit high nucleophilicity and can act as potent organocatalysts in various reactions, including those that could be adapted for amide synthesis. rsc.org

Reaction Mechanisms Governing this compound Formation

The synthesis of this compound is governed by fundamental organic reaction mechanisms, primarily involving nucleophilic substitution and the specific steps of amide bond formation.

Nucleophilic Substitution Pathways

The formation of this compound from an activated carboxylic acid derivative like palmitoyl chloride is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org In this mechanism, the nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of the palmitoyl chloride. tutorchase.com

This attack leads to the formation of a tetrahedral intermediate. tutorchase.com The stability of this intermediate is a key factor in the reaction's progress. Subsequently, the intermediate collapses, and the leaving group, in this case, the chloride ion, is expelled. The final step involves the deprotonation of the nitrogen atom to yield the stable tertiary amide, this compound. masterorganicchemistry.com

The general steps are as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the carbonyl carbon of the acyl chloride. tutorchase.com

Formation of a tetrahedral intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. tutorchase.com

Elimination of the leaving group: The carbonyl group reforms as the chloride ion, a good leaving group, is expelled. masterorganicchemistry.com

Deprotonation: A base, which can be another molecule of dimethylamine, removes a proton from the nitrogen atom, resulting in the final amide product. commonorganicchemistry.com

Amide Bond Formation Mechanisms

The formation of the amide bond is the central event in the synthesis of this compound. This process fundamentally involves the condensation of a carboxylic acid or its derivative with an amine. hepatochem.com For the reaction to proceed efficiently, the carboxylic acid's hydroxyl group, which is a poor leaving group, must be converted into a better leaving group. masterorganicchemistry.com This is why acyl chlorides are highly effective starting materials. masterorganicchemistry.com

Computational studies have provided deeper insights into the energetics and pathways of amide bond formation. For instance, density functional theory (DFT) studies on similar reactions have elucidated the transition states and energy barriers involved in the process. acs.orgrsc.org These studies help in understanding the factors that control the reaction rate, such as steric and electronic effects of the reactants and any catalysts involved. rsc.org The mechanism generally proceeds through a concerted or stepwise pathway involving the formation and breakdown of the tetrahedral intermediate. acs.org

Table 2: Key Mechanistic Steps in Amide Formation

| Step | Description |

| 1. Activation of Carboxylic Acid | Conversion of the carboxylic acid to a more reactive species (e.g., acyl chloride). |

| 2. Nucleophilic Attack | The amine (dimethylamine) attacks the activated carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A transient intermediate is formed. |

| 4. Leaving Group Elimination | The activated group (e.g., chloride) is expelled. |

| 5. Deprotonation | A proton is removed from the nitrogen to yield the final amide. |

| Source: masterorganicchemistry.comtutorchase.comcommonorganicchemistry.com |

Hydrolysis and Dehydration Processes

Hydrolysis and dehydration are opposing chemical reactions that are central to the synthesis and degradation of amides like this compound.

Dehydration Synthesis: This process, also known as condensation, involves the joining of two smaller molecules to form a larger one, accompanied by the removal of a water molecule. byjus.combiologyonline.com In the context of this compound, this is the primary method of its synthesis. The reaction typically involves a carboxylic acid (palmitic acid) and an amine (dimethylamine). vaia.com To facilitate the reaction, the carboxylic acid's hydroxyl (-OH) group is often converted into a better leaving group. A common laboratory method is to first treat palmitic acid with a reagent like thionyl chloride (SOCl₂) to form an acyl chloride, specifically palmitoyl chloride. vaia.comucl.ac.be This highly reactive intermediate then readily reacts with dimethylamine. The dimethylamine acts as a nucleophile, attacking the carbonyl carbon of the palmitoyl chloride and displacing the chloride ion. This reaction, a type of acylation known as the Schotten-Baumann reaction, results in the formation of the stable amide bond of this compound. vaia.com Studies have also shown that condensation reactions to form amides from precursors can occur under simulated hydrothermal conditions, highlighting the stability and potential formation of these compounds in heated aqueous environments. researchgate.net

Hydrolysis: This is the reverse of dehydration synthesis, where a water molecule is used to break down a larger molecule into its subunits. labxchange.orgpressbooks.pub For this compound, hydrolysis involves the cleavage of the amide bond to yield its original constituents: palmitic acid and dimethylamine. This process can occur under both acidic and basic conditions, although the mechanisms differ. Research involving hydrous pyrolysis (laboratory simulation of hydrothermal conditions) has demonstrated that alkyl amides can yield hydrolysis products. researchgate.net The nitrogen content in bio-oils, for example, can be decreased through the hydrolysis of amide compounds. mobt3ath.com

The interplay between dehydration and hydrolysis is crucial. While dehydration synthesis requires energy to form the amide bond, hydrolysis releases energy by breaking it. pressbooks.pub

Advanced Synthetic Strategies and Analogues

Beyond its basic synthesis, this compound is a scaffold that can be chemically altered. Advanced strategies focus on creating derivatives with tailored properties through modification and the controlled synthesis of specific analogues like arylsulfonamides.

Modifications and Derivatization Approaches

Chemical derivatization is a technique used to modify a compound's functionality to enable or improve its analysis, typically by gas chromatography (GC) or other instrumental methods. research-solution.comjfda-online.com The goal is to convert the analyte into a form that is more volatile, stable, or detectable. jfda-online.com

While specific derivatization protocols for this compound are not extensively detailed, the principles can be applied. For instance, related long-chain fatty acid amides are often modified to explore structure-activity relationships. In one extensive study, thirty-seven derivatives of a related compound, N-palmitoylethanolamine, were synthesized by keeping the C16 palmitic acid chain intact while modifying the head group with various alkylated and aromatic amines. ucl.ac.be This approach highlights a key strategy: maintaining the lipophilic tail while altering the polar head to create a library of new molecules.

Derivatization is also critical for confirming chemical structures. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to introduce silyl (B83357) groups, a process known as silylation, which increases the volatility of compounds for GC-MS analysis. research-solution.com Other reagents, like N,N-dimethylformamide dimethylacetals, are powerful agents for derivatizing carboxylic acids to form esters prior to analysis. research-solution.comanalytik.news

Controlled Synthesis of N,N-Dimethylarylsulfonamide Derivatives

The synthesis of N,N-dimethylarylsulfonamides represents a specific and controlled derivatization strategy. These compounds contain a sulfonamide group (SO₂N) bonded to both an aromatic ring and a dimethylamino group. Research has focused on efficient methods for creating these structures.

One successful approach involves reacting a source of the N,N-dimethylamino group with a corresponding arylsulfonyl chloride. nih.gov For example, gramine (B1672134) can be used as an efficient starting material to provide the N,N-dimethylamino moiety for this reaction. nih.gov Another strategy involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, which act as nucleophiles. rsc.org This method, carried out in aqueous ethanol, produces N,N-diarylsulfonyl derivatives in good yields. A related chemical synthesis, performed in an acidic aqueous solution, can yield N-arylsulfonyl-3-arylsulfonyl derivatives. rsc.org These controlled synthetic routes allow for the creation of a library of N,N-dimethylarylsulfonamide derivatives with varying aromatic components for further study. nih.gov

Biological Activities and Biointeractions of N,n Dimethylhexadecanamide

Insecticidal Activity and Ecological Relevance

N,N-Dimethylhexadecanamide has demonstrated significant bioactivity in the context of insect control, particularly against mosquitoes. Its effects range from direct toxicity to immature stages to its role as a chemical messenger in population dynamics.

Larvicidal and Pupicidal Efficacy

Research has identified this compound as a compound with a notable spectrum of toxicity against the immature stages of the Culex quinquefasciatus mosquito. Unlike other related compounds, such as certain fatty acids which show high toxicity to early larval stages but not later ones, this compound and its homologues have displayed a wide spectrum of toxicity against all larval and pupal stages. This broad-spectrum activity makes it a compound of interest for further assessment in field conditions to determine its efficacy as a potential larvicide and pupicide.

Table 1: Comparative Toxicity Spectrum of Autoinhibitor Analogues against Culex quinquefasciatus

| Compound Class | First-Stage Larvae | Fourth-Stage Larvae | Pupae |

|---|---|---|---|

| Fatty Acids (e.g., 3-methylnonadecanoic acid) | Highly Toxic | Low Toxicity | Low Toxicity |

| Amides (e.g., this compound) | Toxic | Toxic | Toxic |

This table is based on descriptive findings from research on mosquito autoinhibitors.

Structure-Activity Relationship Studies in Mosquito Control

The effectiveness of amide compounds as mosquito repellents and insecticides is closely linked to their specific molecular structures. Quantitative structure-activity relationship (QSAR) studies have been conducted on various amide repellents to understand the correlation between their chemical parameters and their activity against mosquitoes like Aedes aegypti.

For amide repellents, analysis has shown that descriptors related to the charge distribution across the molecule, which in turn affects the dipole moment, are significant predictors of repellency. nih.gov In studies of a series of amide analogues, no single physical property such as vapor pressure, lipophilicity, or molecular length could independently be related to protection time. researchgate.net However, when these three parameters were considered together, an excellent correlation with repellent protection time was established. researchgate.net This indicates that a combination of physical and electronic properties governs the bioactivity of these amides, including this compound, in mosquito control.

Role as an Autoinhibitor in Insect Populations

A fascinating aspect of this compound's ecological relevance is its function as an analogue of a natural insect growth regulator. Under conditions of extreme overcrowding, older larvae of the mosquito Culex quinquefasciatus secrete substances known as autoinhibitors. journalbinet.comohp.com These naturally produced chemicals have a toxic and growth-retarding effect on younger larvae, leading to their mortality and a subsequent decrease in the total mosquito population. journalbinet.comohp.com This represents a natural self-regulating mechanism for population adjustment. ohp.com

Chemical analysis of these natural population-regulating substances revealed them to be a mixture of branched-chain fatty acids and hydrocarbons. ohp.com In the search for more active and stable synthetic analogues, this compound was identified as one of the most promising compounds, alongside 3-methylnonadecanoic acid. journalbinet.comohp.com This finding highlights its potential use in novel pest management strategies that mimic natural ecological processes. mdpi.com

Potential in Biomedical and Pharmacological Research

While research into the biomedical applications of this compound is not as extensive as its insecticidal properties, the broader class of fatty acid amides is gaining attention in areas such as drug delivery and as modulators of biological pathways.

Exploration of Biocompatibility for Drug Delivery Systems

The biocompatibility of a material—its ability to perform its desired function without eliciting an undesirable local or systemic effect—is crucial for its use in drug delivery systems. rsc.org While this compound has not been extensively studied for this purpose, related fatty acid amides are being explored as novel carriers. Fatty acid amides have been synthesized to act as organogelators, forming stable networks capable of encapsulating and releasing drug molecules like ibuprofen. researchgate.net

Furthermore, fatty acids have been grafted onto biopolymers such as chitosan (B1678972) through amide bonds. nih.gov This modification creates amphipathic polymers that can self-assemble into nanomicelles, which are biocompatible carriers for drugs and genes. nih.govnih.gov The use of N,N-dialkylamides is also noted in the context of creating biocompatible materials. researchgate.net Given these applications for structurally similar compounds, this compound could be a candidate for future biocompatibility research in the development of novel drug delivery platforms, although direct studies are currently limited.

Interference with Endocannabinoid Metabolism

The endocannabinoid system (ECS) is a critical signaling network involving endogenous lipid ligands like anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com The metabolic enzyme fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. nih.govnih.gov Inhibition of FAAH elevates anandamide levels and is a therapeutic strategy being investigated for pain, inflammation, and anxiety. nih.govnih.gov

Anandamide is a member of the N-acylethanolamine (NAE) class of fatty acid derivatives. This compound belongs to a different class, the N,N-dimethyl fatty acid amides. Due to this structural difference, there is currently no scientific evidence from the available research to suggest that this compound interferes with endocannabinoid metabolism by inhibiting FAAH or interacting with cannabinoid receptors. This remains an area open to future investigation.

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that interact with enzymes to reduce their activity, a mechanism fundamental to many pharmaceutical drugs. researchgate.net Inhibition can occur through several mechanisms, broadly classified as competitive, non-competitive, and uncompetitive inhibition. libretexts.org In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.org Non-competitive inhibitors bind to an allosteric site, a location on the enzyme separate from the active site, changing the enzyme's conformation and reducing its efficiency regardless of whether the substrate is bound. libretexts.orgnih.gov

While the specific inhibitory activities of this compound are not extensively detailed in the provided research, its molecular structure suggests potential interactions with various enzymes. Molecules with long alkyl chains and polar head groups can position themselves within enzyme active sites or allosteric sites, particularly in enzymes that process lipid substrates. For instance, studies on other molecules have shown that they can act as non-competitive inhibitors for critical enzymes involved in metabolic pathways. nih.gov Further research would be required to identify specific enzymes that this compound may inhibit and to characterize the kinetics of this inhibition, such as determining the inhibition constants (Kᵢ).

Table 1: Mechanisms of Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. libretexts.org | Unchanged | Increases |

| Non-competitive | Inhibitor binds to a site other than the active site on either the free enzyme or the enzyme-substrate complex. nih.gov | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at a site distinct from the active site. libretexts.org | Decreases | Decreases |

Antioxidant Potential Assessment

Antioxidants are crucial for protecting cells from damage caused by oxidative stress, which is initiated by free radicals. pjoes.com The antioxidant potential of a chemical compound can be evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidized metal ions. nih.govnih.gov

Commonly used methods for assessing antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and superoxide (B77818) radical scavenging assays. mdpi.comscielo.br The DPPH assay measures the discoloration of a stable radical solution upon receiving a hydrogen atom or electron from the antioxidant. mdpi.com The FRAP assay quantifies the ability of a substance to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). scielo.br Other methods like the total radical-trapping antioxidant parameter (TRAP) assay and the Trolox equivalent antioxidant capacity (TEAC) assay are also widely used. nih.gov While specific data on the antioxidant activity of this compound is not detailed in the available literature, its potential could be systematically evaluated using these established methods. The presence of a long alkyl chain and an amide group could influence its solubility and interaction with radical species in both lipid and aqueous environments.

Table 2: Common In Vitro Antioxidant Activity Assays

| Assay Method | Principle | Measured Outcome |

|---|---|---|

| DPPH Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. pjoes.commdpi.com | Decrease in absorbance of the violet DPPH solution. |

| FRAP | Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants. scielo.br | Increase in absorbance from the formation of the blue-colored ferrous complex. |

| Superoxide Scavenging | Evaluates the scavenging of superoxide radicals, which can be generated by systems like phenazine (B1670421) methosulfate-NADH. nih.govmdpi.com | Inhibition of the reduction of nitro-blue tetrazolium (NBT) to formazan (B1609692) dye. |

| Total Phenolic Content | Quantifies the total amount of phenolic compounds, which are a major class of antioxidants. pjoes.com | Colorimetric reaction with the Folin-Ciocalteu reagent. |

Cellular and Molecular Interactions

Interaction with Biological Membranes and Cellular Uptake Mechanisms

The cell membrane is a phospholipid bilayer that separates the cell's interior from the external environment, controlling the passage of substances. wikipedia.org The ability of a molecule to cross this barrier is fundamental to its biological activity. This compound is an amphiphilic molecule, possessing a long, hydrophobic hexadecyl tail and a polar N,N-dimethylamide head group. This structure dictates its interaction with biological membranes. The hydrophobic tail can readily intercalate into the lipid core of the bilayer through hydrophobic interactions, while the polar head group remains oriented towards the aqueous environment. nih.gov

Cellular uptake of such molecules can occur through several mechanisms. nih.gov Due to its lipophilic nature, this compound may cross the plasma membrane via passive diffusion, moving down its concentration gradient. nih.gov Alternatively, it could be internalized through endocytosis, a process where the cell membrane engulfs substances to form an intracellular vesicle. nih.gov The specific pathway is often dependent on the physicochemical properties of the molecule, including size and surface characteristics, as well as the cell type. d-nb.info

Formation of Micelles and Vesicles for Targeted Delivery

Amphiphilic molecules like this compound have the ability to self-assemble in aqueous solutions to form organized supramolecular structures such as micelles. ijper.org Micelles are typically spherical structures with a hydrophobic inner core and a hydrophilic outer shell. ijper.orgnih.gov The hydrophobic hexadecyl tails of this compound would aggregate to form the core, effectively creating a microenvironment capable of solubilizing poorly water-soluble compounds, such as certain drugs. researchgate.net The polar dimethylamide heads would form the hydrophilic corona, interfacing with the surrounding aqueous medium.

This self-assembly into micellar systems is a key principle in advanced drug delivery. nih.gov By encapsulating therapeutic agents within their core, micelles can enhance drug solubility, improve bioavailability, and protect the cargo from premature degradation. ijper.orgresearchgate.net Furthermore, the surface of these micelles can be functionalized with specific ligands (e.g., antibodies or peptides) to target them to specific cells or tissues, such as tumor cells, thereby increasing therapeutic efficacy and reducing systemic toxicity. psu.edu The stability and drug-loading capacity of such micelles are critical factors for their application as drug carriers. nih.gov

Ligand-Receptor Interactions in Cellular Contexts

Cellular communication is largely mediated by the interaction between extracellular signaling molecules (ligands) and specific protein receptors on the cell surface or within the cell. nih.gov This ligand-receptor binding is a fundamental process that triggers a cascade of intracellular events, leading to a specific cellular response. tamuc.edu The interaction is highly specific, often likened to a lock and key mechanism.

For a molecule like this compound to have a specific biological effect, it would likely need to act as a ligand for one or more receptors. While the specific receptors that recognize this compound have not been identified in the provided research, its structure could potentially allow it to bind to receptors involved in lipid signaling or those that recognize endogenous fatty acid amides. The nature of such ligand-receptor interactions is highly dependent on the cellular context, meaning the same ligand can elicit different responses in different cell types. biorxiv.org Identifying these interactions would be a crucial step in understanding the compound's precise mechanism of action.

Impact on Cellular Signaling Pathways

Upon a ligand binding to its receptor, a signal is transmitted across the cell membrane and amplified through intracellular signaling pathways. news-medical.net These pathways are complex networks of proteins that ultimately regulate cellular processes such as growth, proliferation, differentiation, and apoptosis. news-medical.netxiahepublishing.com

Dysregulation of these pathways is a hallmark of many diseases, including cancer. news-medical.netscientificarchives.com Key signaling pathways include the PI3K-AKT/mTOR pathway, which is central to cell growth and survival, and the mitogen-activated protein kinase (MAPK) cascades (e.g., the RAS/RAF/MEK/ERK pathway), which regulate cell proliferation and differentiation. xiahepublishing.commdpi.com If this compound interacts with a cell surface receptor, it could potentially modulate these or other pathways. For example, binding to a receptor tyrosine kinase could activate the PI3K-AKT or MAPK pathways. xiahepublishing.com Additionally, given its lipid-like nature, the compound could influence membrane-associated signaling events or pathways sensitive to oxidative stress. mdpi.comnih.gov Elucidating the specific signaling cascades affected by this compound is essential for a complete understanding of its biological functions.

Applications and Research Potential

Industrial and Formulation Applications

The industrial relevance of N,N-Dimethylhexadecanamide is primarily linked to its molecular structure, featuring a long hydrophobic alkyl chain and a polar tertiary amide group.

Role as Surfactant, Emulsifier, and Stabilizer in Formulations

While long-chain fatty amides, as a class, are known for their surface-active properties, specific research detailing the role of this compound as a surfactant, emulsifier, or stabilizer in commercial formulations is not extensively documented in publicly available scientific literature. The amphiphilic nature of the molecule suggests potential for these functions, but dedicated studies characterizing its performance in these roles are not prominent.

Application in Soft Materials and Nanotechnology

There is limited specific information available in scientific research regarding the direct application of this compound in the fields of soft materials and nanotechnology. However, a closely related compound, N,N-Dimethylhexadecylamine, is noted for its use as a swelling agent to enlarge the size of mesopores in colloidal silica (B1680970) nanoparticles and as a pore size mediator in their synthesis. cenmed.com

Presence in Recycled Polyolefins for Food Contact Applications

A significant area of research where this compound has been identified is in the safety assessment of recycled plastics intended for food contact materials (FCMs). Polyolefins, such as polyethylene (B3416737) and polypropylene, are widely recycled, but their use in food packaging is challenging due to the potential migration of intentionally and non-intentionally added substances (NIAS) into food. newswise.comsemanticscholar.org

In a doctoral thesis focused on the non-target screening of volatile and non-volatile compounds in recycled polyolefins, this compound was detected as a migrant substance. unizar.es The study aimed to identify chemicals present in post-consumer recycled plastics to ensure their safety for food contact uses. unizar.es The presence of such NIAS is a critical concern for regulators and manufacturers, as these compounds could originate from previous uses of the plastic, degradation of additives, or contamination during the recycling process. foodpackagingforum.orgresearchgate.net The identification of this compound underscores the importance of comprehensive analytical screening to characterize potential migrants in recycled FCMs. unizar.es

Table 1: Detection of this compound in Recycled Polyolefins

| Compound Name | Retention Time (min) | Match Factor | Molecular Weight | Risk Assessment Class (Cramer) | Source of Detection |

|---|---|---|---|---|---|

| This compound | 58.44 | 85.9 | 284 | Class III | Recycled Polyolefin Samples unizar.es |

Environmental and Biofuel Research

The compound's presence in environmental matrices and its potential connection to biological and geological processes are emerging areas of investigation.

Characterization in Biofuel Production from Biomass

The conversion of lignocellulosic biomass into biofuels is a complex process that yields a wide array of chemical compounds. mdpi.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for characterizing the composition of both the intermediate products and the final biofuel. researchgate.netnih.gov While nitrogen-containing compounds are known to be present in biomass and can be carried over or transformed during processing, specific studies identifying this compound as a characteristic compound in biofuel production are not widely reported in the current body of research. nih.gov

Analytical Methodologies for N,n Dimethylhexadecanamide

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and analysis of N,N-Dimethylhexadecanamide from complex mixtures. Gas chromatography, in particular, is a powerful tool for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. youtube.com In this method, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

Table 1: Predicted Key Mass Fragments for this compound based on N,N-Dimethylhexanamide Data

| Predicted m/z | Predicted Fragment |

|---|---|

| 283 | [M]+ (Molecular Ion) |

| 72 | [C4H10N]+ |

| 58 | [C3H8N]+ |

Data is predicted based on fragmentation patterns of similar N,N-dimethyl amides.

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of compounds by measuring their mass-to-charge ratio (m/z). In the analysis of this compound, various mass spectrometry approaches can be employed, differing primarily in their ionization methods and sample introduction techniques. These methods provide critical information on the molecular weight and fragmentation patterns of the analyte, which are essential for its unambiguous identification.

Direct sampling, or ambient ionization, techniques allow for the analysis of samples in their native state with minimal or no preparation. Direct Analysis in Real Time (DART) is one such method that can be coupled with tandem mass spectrometry (MS/MS) for rapid and sensitive analysis. gmp-compliance.orggmp-compliance.org

In a hypothetical DART-MS/MS analysis of this compound, the process begins with the generation of electronically or vibronically excited-state species, typically from helium gas. buritama.sp.gov.br These excited species react with atmospheric water molecules to form protonated water clusters. When the this compound sample is introduced into the DART gas stream, a soft ionization process occurs, primarily through proton transfer, generating the protonated molecule, [M+H]⁺. gmp-compliance.org This soft ionization is advantageous as it keeps the molecular ion intact with minimal fragmentation. gmp-compliance.org

The resulting protonated molecule (m/z 298.3) is then directed into the tandem mass spectrometer. In the first stage (MS1), this specific ion is isolated from any other background ions. It is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas like argon. The resulting product ions are analyzed in the second stage (MS2), producing a characteristic fragmentation spectrum. This MS/MS spectrum provides detailed structural information, confirming the identity of the compound. This technique is highly specific and can be used for rapid screening of samples. buritama.sp.gov.br

Electron Ionization Mass Spectrometry (EI-MS) is a classic and widely used technique, often coupled with Gas Chromatography (GC) for sample introduction. In EI-MS, the sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV). This energetic collision dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺•), which is also a radical cation.

The molecular ion of this compound has an m/z of 297.3. Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a chemical "fingerprint," which can be compared against spectral libraries for confident identification.

For long-chain N,N-dimethyl fatty amides like this compound, the fragmentation is predictable and yields structurally significant ions. Two key fragmentation pathways are prominent:

Alpha-Cleavage (α-cleavage): This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the hexadecyl chain. This is a highly favorable pathway for amides, leading to the formation of a stable, resonance-stabilized dimethylaminomethyleneloxy cation, [CH2=N(CH3)2]⁺. However, a more dominant fragmentation for N,N-dialkyl amides is the cleavage of the C-C bond alpha to the nitrogen atom on the acyl side, leading to the formation of the [O=C=N(CH3)2]⁺ ion at m/z 86. Another significant fragmentation is the formation of the [CH3CON(CH3)2]⁺ ion through rearrangement, which appears at m/z 72. This ion, [C4H10N]⁺, is often the base peak in the spectra of N,N-dimethyl long-chain amides.

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and an alkyl chain with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon–γ-carbon bond. This results in the elimination of a neutral alkene and the formation of a charged enol radical cation. For this compound, this rearrangement would produce a prominent ion at m/z 101.

The table below summarizes the expected key ions in the electron ionization mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 297 | [C₁₈H₃₇NO]⁺• | Molecular Ion (M⁺•) |

| 101 | [C₅H₁₁NO]⁺• | McLafferty Rearrangement |

| 86 | [C₄H₈NO]⁺ | Alpha-Cleavage |

| 72 | [C₄H₁₀N]⁺ | Alpha-Cleavage (Base Peak) |

| 58 | [C₃H₈N]⁺ | Further fragmentation |

| 44 | [C₂H₆N]⁺ | Further fragmentation |

Method Validation and Quality Assurance in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgeuropa.eu It is a critical component of quality assurance, ensuring that the data produced are reliable, accurate, and reproducible. solubilityofthings.comfiveable.me For the quantitative analysis of this compound, a chromatographic method coupled with mass spectrometry would undergo a rigorous validation process as outlined by guidelines such as those from the International Council for Harmonisation (ICH). gmp-compliance.orgloesungsfabrik.de

Key Validation Parameters:

Specificity/Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eudastmardi.ir For a mass spectrometry-based method, specificity is often demonstrated by the unique mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comwho.int The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. wjarr.comwho.int This is typically evaluated by analyzing a series of standards of known concentrations (a minimum of five is recommended) and performing a linear regression analysis. europa.eu

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed using spike recovery experiments, where a known amount of this compound standard is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. dastmardi.ir

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. dastmardi.ir It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. dastmardi.ir

Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.com These are crucial for the analysis of trace amounts of the compound.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). wjarr.com It provides an indication of the method's reliability during normal usage.

Quality Assurance (QA) and Quality Control (QC):

System Suitability Testing: Before running any samples, a system suitability test is performed to ensure the chromatographic system is performing adequately. uspbpep.comamazonaws.com This involves injecting a standard solution to check parameters like peak resolution, retention time, and detector response. uspbpep.comamazonaws.com

Use of Control Samples: Including quality control samples at known concentrations with each batch of unknown samples to monitor the performance of the method.

Standard Operating Procedures (SOPs): All analytical methods must be documented in detail in SOPs to ensure consistency in their execution. buritama.sp.gov.br

Regular Calibration and Maintenance of Instruments: Ensuring all equipment is functioning correctly and is properly calibrated.

By implementing a thorough method validation and a robust quality assurance program, analytical laboratories can ensure that the data generated for this compound is of high quality, reliable, and fit for its intended scientific purpose. solubilityofthings.comroutledge.com

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide insights into electronic structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, reaction energies, and electronic properties. Despite its broad applicability in chemical research, a specific DFT analysis focusing on the electronic structure and reactivity of N,N-Dimethylhexadecanamide is not found in the reviewed literature. General studies on other amides and long-chain molecules exist, but direct data for this compound is absent.

Molecular Modeling for Binding Modes and Stability

Molecular modeling encompasses various computational techniques to model and predict the behavior of molecules. It is particularly useful for studying how a molecule like this compound might interact with other molecules or biological receptors, including its potential binding modes and the stability of resulting complexes. The scientific literature lacks specific molecular modeling studies that detail the binding modes and stability of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This technique could offer valuable information on the conformational dynamics, solvation properties, and interactions of this compound in different environments. A search of academic databases and scientific publications did not yield any studies that have employed molecular dynamics simulations specifically to investigate this compound.

Computational Approaches in Chemical Research and Materials Science

Computational methods are integral to both fundamental chemical research and applied materials science, aiding in the design of new molecules and materials with desired properties. While the principles of these computational approaches are well-established and have been applied to countless compounds, their specific application to characterize this compound for material science or other chemical research purposes is not documented in available scientific reports. nih.gov The compound is mentioned in the context of analytical identification, but in-depth computational characterization is not provided. mdpi.comresearchgate.net

Metabolic Pathways and Environmental Fate

Environmental Transport and Degradation Pathways

Abiotic Degradation MechanismsSpecific data on the abiotic degradation mechanisms of N,N-Dimethylhexadecanamide, including processes like hydrolysis or photolysis, are not available in the scientific literature.

Due to the absence of research findings, no data tables can be generated. Further empirical research is required to elucidate the metabolic pathways and environmental fate of this compound.

Soil Mobility and Adsorption/Desorption Characteristics

The mobility of this compound in soil is governed by its adsorption and desorption characteristics, which are influenced by its chemical structure and the properties of the soil. The key parameter used to quantify the potential for a chemical to move within soil is the soil adsorption coefficient (Kd), which measures the amount of the substance adsorbed to soil relative to the amount in the soil solution chemsafetypro.com. To account for variations in soil composition, this value is often normalized to the organic carbon content of the soil, yielding the organic carbon-water partition coefficient (Koc) chemsafetypro.comecetoc.org.

The relationship between the concentration of a chemical sorbed to solids and its concentration in the surrounding water can be described by a linear or, in some cases, a nonlinear Freundlich isotherm model ecetoc.org. For this compound, strong adsorption to soil particles is expected, which would limit its potential to leach into groundwater. Compounds with high mobility are more likely to be leached to groundwater aquifers dtu.dk. Based on the properties of similar long-chain organic molecules, this compound is expected to be moderately mobile to immobile in the soil column nih.gov.

Table 1: General Interpretation of Soil Mobility Based on Koc Values

| Koc Value | Soil Mobility Class | Potential for Leaching |

|---|---|---|

| < 50 | Very High | High |

| 50 - 150 | High | Moderate to High |

| 150 - 500 | Moderate | Moderate |

| 500 - 2,000 | Low | Low |

| > 2,000 | Immobile | Very Low |

This table provides a general classification of soil mobility based on Koc values and is not specific to this compound.

Impact of Water Treatment Processes

The removal of this compound during water and wastewater treatment would depend on the specific processes employed. Common treatment methods include biological degradation, physical removal via adsorption, and chemical oxidation google.comionexchangeglobal.com.

Biological Treatment: Processes like the activated sludge method utilize microorganisms to decompose organic compounds google.comgoogle.com. Structurally similar N,N-dimethyl amides, such as N,N-dimethyldodecanamide, are considered to be readily biodegradable regulations.gov. This suggests that this compound would likely be effectively removed during biological wastewater treatment, where bacteria would break down the molecule.

Adsorption: Adsorption onto activated carbon is a common method for removing organic contaminants dtic.mil. The effectiveness of this process is often related to the compound's hydrophobicity. Due to its long, nonpolar alkyl chain, this compound is expected to adsorb well to activated carbon surfaces, facilitating its removal from water.

Chemical Oxidation: Advanced Oxidation Processes (AOPs), which use powerful oxidizing agents like hydroxyl radicals, are employed to destroy persistent organic pollutants epa.gov. These processes are effective for a wide range of organic micropollutants epa.gov. While specific studies on this compound are unavailable, AOPs would likely be effective in breaking down the molecule if it were to persist through other treatment stages.

Other processes like ion exchange are used to remove charged contaminants and would not be effective for a neutral molecule like this compound epa.gov. Aeration is effective for volatile compounds and would not be suitable for this compound due to its low expected vapor pressure epa.gov.

Table 2: Potential Effectiveness of Water Treatment Processes for this compound

| Treatment Process | Principle of Removal | Expected Effectiveness |

|---|---|---|

| Biological Treatment (e.g., Activated Sludge) | Microbial degradation | High (based on expected ready biodegradability) |

| Adsorption (e.g., Activated Carbon) | Physical adsorption to a solid medium | High (due to hydrophobic alkyl chain) |

| Advanced Oxidation Processes (AOPs) | Chemical oxidation by radicals | High |

| Ion Exchange | Exchange of charged ions | Low (compound is neutral) |

Considerations for Environmental Exposure Assessment

An environmental exposure assessment for this compound would evaluate the potential for human and ecological receptors to come into contact with the substance. This involves identifying the sources of release, understanding its fate and transport in various environmental compartments, and determining potential exposure pathways.

Sources and Release: this compound, along with similar N,N-dimethyl amides, can be used as inert ingredients (surfactants and solvents) in pesticide formulations regulations.govfederalregister.gov. Therefore, its primary release into the environment would be through the application of these products to agricultural land or other treated areas federalregister.gov.

Environmental Fate and Transport:

Soil: As discussed in section 6.2.3, this compound is expected to have low mobility in soil due to strong adsorption to organic matter. This would limit its potential to contaminate groundwater.

Water: If it enters surface waters, for example through runoff, it is expected to be readily biodegradable regulations.govregulations.gov. Its low potential for bioaccumulation is also a key consideration regulations.govregulations.gov. Multimedia environmental fate modeling for similar compounds predicts that they will primarily be retained in either receiving waters or soil nih.gov.

Air: Due to its likely low vapor pressure, significant partitioning to the atmosphere is not expected. Any amount that does enter the air would be subject to degradation by hydroxyl radicals nih.govinchem.org.

Exposure Pathways: Potential exposure pathways include ingestion of contaminated food or drinking water and dermal contact with treated surfaces or soil federalregister.gov. The U.S. Environmental Protection Agency (EPA) has conducted assessments for similar compounds, like N,N-dimethyldodecanamide, considering dietary (food and water) and residential exposures when evaluating their use as inert ingredients in pesticide formulations regulations.govfederalregister.govregulations.gov. These assessments concluded that for similar compounds, there is a reasonable certainty of no harm from their limited use in such formulations federalregister.gov.

Table 3: Key Factors in an Environmental Exposure Assessment for this compound

| Assessment Component | Key Considerations |

|---|---|

| Source Identification | Use as an inert ingredient in pesticide formulations. |

| Release Mechanisms | Application to crops and soil; potential for runoff into surface water. |

| Environmental Fate | Soil: Low mobility expected due to strong adsorption. Water: Expected to be readily biodegradable. Air: Low volatility; degradation via photo-oxidation. |

| Transport Pathways | Limited leaching to groundwater; potential for transport in surface water runoff. |

| Exposure Routes | Ingestion of residues on food crops; ingestion of contaminated drinking water; dermal contact. |

| Receptor Populations | General population (through diet), occupational workers, and ecological organisms. |

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Dimethylhexadecanamide under mild reaction conditions?

Answer:

this compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting methyl hexadecanoate with dimethylaluminum amide (Me₂AlNH₂) at 0–25°C in anhydrous tetrahydrofuran (THF). This method efficiently converts esters to amides while avoiding harsh conditions that could degrade the long alkyl chain . Alternative routes include coupling hexadecanoic acid with dimethylamine using carbodiimide-based coupling agents (e.g., DCC/DMAP), though this requires rigorous moisture control .

Advanced: How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across different studies?

Answer:

Contradictions in NMR data (e.g., δ 2.95–3.10 ppm for N-methyl groups) often arise from solvent polarity, concentration effects, or residual impurities. To standardize results:

- Use deuterated chloroform (CDCl₃) as a solvent due to its low polarity and minimal signal interference.

- Conduct purity validation via GC-MS (e.g., ≥99% purity threshold) to eliminate confounding signals from byproducts .

- Compare data against reference spectra of structurally analogous amides (e.g., N,N-Dimethyldodecanamide) to identify solvent-dependent shifts .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

A multi-technique approach is essential:

- FTIR : Confirm amide C=O stretch (~1640 cm⁻¹) and N–H absence (indicative of dimethyl substitution).

- ¹H/¹³C NMR : Verify methyl groups (δ ~2.95 ppm for N–CH₃) and hexadecyl chain integrity.

- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (C₁₈H₃₇NO: C 75.20%, H 12.90%, N 4.87%, O 7.03%).

- GC-MS : Detect volatile impurities (e.g., residual amines or solvents) with detection limits <0.1% .

Advanced: What role does this compound play in modulating the properties of polymeric materials?

Answer:

this compound acts as a plasticizer or stabilizer in recycled polyolefins by reducing glass transition temperatures (Tg) and enhancing chain mobility. Its amphiphilic structure (polar amide head, nonpolar alkyl tail) improves compatibility between hydrophobic polymers and polar additives. Studies using differential scanning calorimetry (DSC) show a 10–15% reduction in Tg when incorporated at 5 wt% in polyethylene . However, long-term stability must be assessed via accelerated aging tests (e.g., 70°C/75% RH for 28 days) to evaluate hydrolysis resistance .

Advanced: How can researchers investigate the interaction of this compound with lipid bilayers or biological membranes?

Answer:

- Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to quantify changes in membrane fluidity induced by the compound’s insertion into lipid bilayers.

- DSC : Monitor phase transitions in model membranes (e.g., DPPC liposomes) to assess disruption of lipid packing.

- Molecular Dynamics Simulations : Predict binding affinities and orientation within membranes based on its logP value (~4.2) and charge distribution .

Basic: What are the solubility and partitioning properties of this compound in common solvents?

Answer:

The compound exhibits high solubility in nonpolar solvents (e.g., hexane, toluene) and moderate solubility in polar aprotic solvents (e.g., DMF, THF). Partition coefficients (logP) can be determined experimentally via shake-flask methods:

- Octanol/Water (logP) : ~4.2, indicating strong hydrophobicity.

- Hexane/Water : ~3.8, reflecting preferential partitioning into organic phases .

Advanced: How can reaction conditions be optimized for using this compound as a solvent in organometallic catalysis?

Answer:

- Moisture Control : Use molecular sieves (3Å) or inert gas purging to prevent hydrolysis of sensitive reagents (e.g., Grignard reagents).

- Temperature : Maintain ≤60°C to avoid thermal decomposition (TGA data shows stability up to 200°C, but side reactions may occur at lower temps).

- Catalyst Compatibility : Screen Pd/Cu-based catalysts for cross-coupling reactions, as the amide group may coordinate metals, altering reactivity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for bulk handling (>10 g) due to potential dust/aerosol formation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Toxicity data (LD50 oral, rat: >2000 mg/kg) suggests low acute risk, but chronic exposure studies are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.